molecular formula C11H7ClF2N2O B11780359 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B11780359
M. Wt: 256.63 g/mol
InChI Key: MNYVGVAGKPMPOJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidinone class This compound is characterized by the presence of a chloro group at the 2-position, difluorophenyl group at the 6-position, and a methyl group at the 3-position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and 3-methyl-2-chloropyrimidine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

    Reaction Steps: The key steps include the formation of an intermediate through nucleophilic substitution, followed by cyclization to form the pyrimidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(2,4-difluorophenyl)pyrimidin-4(3H)-one: Lacks the methyl group at the 3-position.

    2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidine: Lacks the carbonyl group at the 4-position.

Uniqueness

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to the presence of both the chloro and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClF2N2O

Molecular Weight

256.63 g/mol

IUPAC Name

2-chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H7ClF2N2O/c1-16-10(17)5-9(15-11(16)12)7-3-2-6(13)4-8(7)14/h2-5H,1H3

InChI Key

MNYVGVAGKPMPOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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